![molecular formula C13H18N2O2 B5527454 4-[(2,2-dimethylbutanoyl)amino]benzamide](/img/structure/B5527454.png)
4-[(2,2-dimethylbutanoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,2-dimethylbutanoyl)amino]benzamide is an organic compound with the molecular formula C13H18N2O2 It is a derivative of benzamide, featuring a 2,2-dimethylbutanoyl group attached to the amino group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-dimethylbutanoyl)amino]benzamide typically involves the acylation of 4-aminobenzamide with 2,2-dimethylbutanoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2,2-dimethylbutanoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, room temperature
Reduction: Lithium aluminum hydride in dry ether, reflux
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide, at elevated temperatures
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted benzamides
Scientific Research Applications
Medicinal Chemistry
4-[(2,2-Dimethylbutanoyl)amino]benzamide has been explored for its potential as a therapeutic agent. Its structure allows it to act on specific biological targets, particularly in cancer research where it may play a role in inhibiting tumor growth.
Case Studies
- A study highlighted its role in targeting the von Hippel–Lindau (VHL) tumor suppressor protein, which is involved in ubiquitin ligase activity that regulates protein degradation pathways relevant to cancer progression .
Antiviral Research
Recent investigations have suggested that derivatives of compounds similar to this compound exhibit antiviral properties. These compounds are being studied for their efficacy against various viruses, including HIV and hepatitis C.
Findings
- Research indicates that compounds with similar structural motifs have shown promising results as inhibitors of reverse transcriptase enzymes, which are critical for viral replication .
Biochemical Assays
The compound is utilized in various biochemical assays to understand its interaction with biological molecules. Techniques such as fluorescence polarization and surface plasmon resonance are employed to study binding affinities and interactions with target proteins.
Experimental Techniques
- Fluorescence Polarization (FP) : Used to measure the binding of the compound to target proteins.
- Surface Plasmon Resonance (SPR) : Employed to analyze real-time interactions between the compound and biological targets .
Drug Development
The unique properties of this compound make it a candidate for further development into pharmaceutical agents. Its ability to modulate biological pathways suggests it could be developed into drugs targeting specific diseases.
Patent Insights
- Patent literature indicates ongoing research into bifunctional compounds related to this structure for targeted therapies against androgen receptors and other molecular targets .
Data Table of Relevant Studies
Mechanism of Action
The mechanism of action of 4-[(2,2-dimethylbutanoyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((2,3-dimethylbutan-2-yl)amino)benzamide
- 4-(dimethylamino)benzoic acid
Uniqueness
4-[(2,2-dimethylbutanoyl)amino]benzamide is unique due to its specific structural features, such as the 2,2-dimethylbutanoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
4-[(2,2-dimethylbutanoyl)amino]benzamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a benzamide core with a 2,2-dimethylbutanoyl substituent. This unique structure contributes to its distinctive chemical and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can be leveraged in synthetic applications and biological evaluations.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study focused on the inhibition of receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival. The compound demonstrated potent inhibitory effects against several RTKs, including EGFR (Epidermal Growth Factor Receptor) and HER-2 (Human Epidermal growth factor Receptor 2), showing inhibition rates exceeding 90% at concentrations as low as 10 nM .
Table 1: Inhibitory Activity Against Receptor Tyrosine Kinases
Compound | Target Kinase | Inhibition (%) at 10 nM |
---|---|---|
This compound | EGFR | 91 |
HER-2 | 92 | |
IGF1R | 85 |
Antimicrobial Activity
In addition to its anticancer properties, the compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it exhibits activity against various bacterial strains, making it a candidate for further exploration in antimicrobial drug development.
The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. It is believed to inhibit or activate these targets, which leads to various biological effects. For instance, its inhibition of Hsp90 (Heat Shock Protein 90) has been linked to its anticancer properties, as Hsp90 is essential for the stability and function of many oncoproteins .
Case Studies
- Inhibition of Hsp90 : A study demonstrated that derivatives of benzamide compounds could effectively inhibit Hsp90 activity in cancer cells. The analogs exhibited nanomolar antiproliferative activity across multiple cancer cell lines, indicating the potential of benzamide derivatives as anticancer agents .
- Targeting Tyrosine Kinases : Another investigation focused on the design and synthesis of compounds targeting receptor tyrosine kinases. The study found that several synthesized compounds based on the benzamide structure displayed significant inhibitory effects against multiple RTKs involved in tumor growth and metastasis .
Properties
IUPAC Name |
4-(2,2-dimethylbutanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-4-13(2,3)12(17)15-10-7-5-9(6-8-10)11(14)16/h5-8H,4H2,1-3H3,(H2,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASLJINTRCQCRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.